3-Hydroxy-N-formyl Leurosidine
Description
3-Hydroxy-N-formyl Leurosidine is a semi-synthetic derivative of leurosidine, a naturally occurring bisindole alkaloid isolated from Catharanthus roseus (Madagascar periwinkle). Leurosidine itself is an epimer of vinblastine (VLB), differing at the C-4' position (α-hydroxyl and β-ethyl configuration vs. β-hydroxyl in VLB) . The modification at the N-position (formylation) and the introduction of a hydroxyl group at C-3 distinguish this compound from its parent compound.
Properties
Molecular Formula |
C46H56N4O11 |
|---|---|
Molecular Weight |
841.0 g/mol |
IUPAC Name |
methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,16R,17S)-17-ethyl-16,17-dihydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H56N4O11/c1-7-42-15-11-17-49-19-16-44(37(42)49)30-20-31(34(58-4)21-33(30)50(25-51)38(44)46(57,41(55)60-6)39(42)61-26(3)52)45(40(54)59-5)22-27-23-48(24-43(56,8-2)36(27)53)18-14-29-28-12-9-10-13-32(28)47-35(29)45/h9-13,15,20-21,25,27,36-39,47,53,56-57H,7-8,14,16-19,22-24H2,1-6H3/t27-,36+,37-,38+,39+,42+,43-,44?,45-,46-/m0/s1 |
InChI Key |
RSSDLUSJZSSBLJ-PYRLJOQVSA-N |
Isomeric SMILES |
CC[C@@]1(CN2CCC3=C([C@](C[C@@H](C2)[C@H]1O)(C4=C(C=C5C(=C4)C67CCN8[C@H]6[C@@](C=CC8)([C@H]([C@@]([C@@H]7N5C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC9=CC=CC=C39)O |
Canonical SMILES |
CCC1(CN2CCC3=C(C(CC(C2)C1O)(C4=C(C=C5C(=C4)C67CCN8C6C(C=CC8)(C(C(C7N5C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC9=CC=CC=C39)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-N-formyl Leurosidine typically involves multiple steps, starting from LeurosidineSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-N-formyl Leurosidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The hydroxyl and formyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the formyl group would yield an alcohol .
Scientific Research Applications
Chemistry: In chemistry, 3-Hydroxy-N-formyl Leurosidine is used as a precursor for the synthesis of other complex molecules. Its unique structure allows for the exploration of various chemical transformations .
Biology: In biology, this compound is studied for its interactions with biological macromolecules. It has shown potential in binding to specific proteins and enzymes, making it a valuable tool for biochemical research .
Medicine: In medicine, this compound is primarily researched for its antitumor properties. It has been shown to inhibit the growth of certain cancer cells, making it a promising candidate for cancer therapy .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals. Its complex structure and biological activity make it a valuable starting material for drug discovery and development .
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-formyl Leurosidine involves its interaction with cellular targets, such as DNA and proteins. It is believed to interfere with the replication of cancer cells by binding to DNA and inhibiting key enzymes involved in cell division. This leads to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Structural Features
The table below summarizes key structural differences among 3-Hydroxy-N-formyl Leurosidine and related Vinca alkaloids:
Pharmacological Activity
- This compound : Hypothesized to exhibit enhanced microtubule disruption due to improved binding from the C-3 hydroxyl and N-formyl groups. Comparable to "super leurocristine," which showed a 300-fold increase in antileukemic activity (survivors at 0.0009 mg/kg vs. 0.3 mg/kg for standard leurosidine fractions) .
- Vinblastine/Vincristine : Broad-spectrum antimitotics; vincristine’s N-formyl group enhances CNS penetration, making it effective for lymphomas .
- Vinrosidine : Sulfation at C-4' improves solubility but may reduce blood-brain barrier permeability .
Research Findings and Clinical Implications
- Antitumor Efficacy : N-formylation (as in vincristine and this compound) correlates with improved target affinity and reduced required dosages .
- Toxicity Profile : Hydroxylation at C-3 may mitigate neurotoxicity associated with Vinca alkaloids by altering pharmacokinetics .
- Synthetic Challenges : Scalable production of this compound requires precise control during formylation and hydroxylation steps to avoid byproducts .
Q & A
Basic: How can researchers confirm the structural identity of 3-Hydroxy-N-formyl Leurosidine?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): Use 1D (H, C) and 2D (COSY, HSQC, HMBC) NMR to assign hydroxyl and formyl group positions and verify stereochemistry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] ion), while tandem MS (MS/MS) identifies fragmentation patterns .
- X-ray Crystallography: For unambiguous confirmation, grow single crystals and analyze using programs like SHELXL (from the SHELX suite) .
Advanced: What challenges arise in synthesizing this compound, and how can they be mitigated?
Methodological Answer:
- Challenge 1: Low yield due to competing side reactions during formylation.
- Challenge 2: Epimerization at chiral centers during derivatization.
Basic: What analytical methods are recommended for assessing purity?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 220–280 nm) and compare retention times to standards .
- Liquid Chromatography-Mass Spectrometry (LC-MS): Detect impurities at trace levels (<0.1%) and confirm molecular weights .
- Elemental Analysis: Validate elemental composition (C, H, N) to ensure ≥98% purity .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Source of Contradictions: Variability in cell lines, assay protocols, or impurity profiles.
- Resolution Strategies:
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles .
- Storage: Store in airtight containers at 2–8°C, protected from light and oxidizers .
- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of dust/aerosols .
Advanced: How can stability studies be designed to evaluate degradation pathways?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation products via LC-MS .
- Kinetic Analysis: Monitor degradation rates under varying pH (1–13) and calculate activation energy using Arrhenius plots .
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR)?
Methodological Answer:
- Analog Synthesis: Modify functional groups (e.g., replace formyl with acetyl) and test cytotoxicity against cancer cell panels .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to tubulin or other targets .
Basic: What extraction methods are suitable for isolating Leurosidine precursors from Catharanthus roseus?
Methodological Answer:
- Solvent Extraction: Use methanol or dichloromethane with sonication to maximize alkaloid yield .
- Column Chromatography: Purify crude extracts via silica gel columns eluted with chloroform:methanol gradients .
Advanced: How can researchers address low solubility in pharmacological assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations .
- Prodrug Design: Synthesize phosphate or ester derivatives to enhance aqueous solubility .
Basic: What regulatory guidelines apply to preclinical testing of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
